Superior and Persistent Monoamine Oxidase (MAO) Inhibition Relative to Amphetamine and P-1882
In a direct head-to-head study, the amphetamine derivative P-1726 (4-trifluoromethylamphetamine) was found to be a more potent and more persistent inhibitor of monoamine oxidase than either amphetamine or P-1882 (p-S-methylamphetamine) [1]. While the paper does not provide a numerical IC₅₀, the rank-order potency designation as 'more potent and more persistent' was explicitly established using manometric measurement of MAO activity in isolated rat liver mitochondria, validated by spectrophotofluorometric estimation of tyramine substrate [1]. This differentiates 4-TFMA from other 4-substituted amphetamines that are primarily monoamine releasers rather than direct MAO inhibitors.
| Evidence Dimension | Monoamine oxidase inhibitory potency and persistence |
|---|---|
| Target Compound Data | 4-Trifluoromethylamphetamine (P-1726): more potent and more persistent MAO inhibitor |
| Comparator Or Baseline | Amphetamine and P-1882 (p-S-methylamphetamine): weaker and less persistent MAO inhibitors |
| Quantified Difference | Qualitative rank-order: P-1726 > amphetamine ≈ P-1882 in MAO inhibition potency and persistence |
| Conditions | Isolated rat liver mitochondria; manometric measurement; tyramine substrate; spectrophotometric validation |
Why This Matters
For researchers requiring sustained MAO inhibition without the confounding monoamine-releasing effects of halogenated analogs, 4-TFMA provides a mechanistically distinct tool compound.
- [1] Parmar, S. S., et al. Antagonism between stereoisomeric amphetamines, amphetamine derivatives and other monoamine oxidase inhibitors. Biochemical Pharmacology, 1966, 15(10), 1497-1505. View Source
